molecular formula C8H11BrN2O B1408313 2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine CAS No. 1593987-61-1

2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine

Cat. No. B1408313
CAS RN: 1593987-61-1
M. Wt: 231.09 g/mol
InChI Key: PKKYZTCSOJSMFP-UHFFFAOYSA-N
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Description

“2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine” is a chemical compound with the molecular formula C8H11BrN2O . It is also known by other names such as “2-((5-bromo-4-methylpyridin-2-yl)amino)ethanol” and “2-[(5-Bromo-4-methyl-2-pyridinyl)amino]ethanol” among others .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involved the use of 5-bromo-2-methylpyridin-3-amine and several arylboronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom, a methyl group, and an aminoethanol group . The average mass of the molecule is 231.090 Da and the monoisotopic mass is 230.005463 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been used in various reactions. For example, 5-bromo-2-methylpyridin-3-amine has been used in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 404.3±45.0 °C and the predicted density is 1.520±0.06 g/cm3 .

Scientific Research Applications

Structural Characterization in Crystallography

  • Polymorphic Forms and Crystal Structures : 1-(4-methylpyridin-2-yl)thiourea, a related compound, was studied for its polymorphic forms and crystal structures. This research contributes to understanding the molecular and crystalline structures of similar pyridine derivatives (Böck et al., 2020).

Applications in Organic Synthesis

  • Synthesis of Imidazo-[1,2-a]pyridine Derivatives : Research on the synthesis of imidazo-[1,2-a]pyridine derivatives, which involved reactions with 4-methylpyridin-2-amine, showcases the utility of similar pyridine derivatives in creating bio-active molecules (Desai et al., 2012).
  • Suzuki Cross-Coupling Reaction : The use of 5-bromo-2-methylpyridin-3-amine in palladium-catalyzed Suzuki cross-coupling reactions demonstrates the role of similar pyridine derivatives in synthesizing novel compounds with potential biological activities (Ahmad et al., 2017).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Reactions : Research involving 4-methylpyridin-2-amine in palladium-catalyzed reactions of Schiff bases highlights the importance of pyridine derivatives in facilitating complex chemical transformations (Ahmad et al., 2019).

Ligand Synthesis and Metal Complexes

  • Synthesis of Ligands for Metal Complexes : The synthesis of ligands involving pyridine derivatives, like the creation of hexadentate amine phenol ligands using compounds such as 5-bromo-2-methylpyridin-3-amine, demonstrates the role of these derivatives in inorganic chemistry and metal complex formation (Liu et al., 1993).

Biological Applications

  • Potential as Inhibitors in Biochemistry : The synthesis of compounds like 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines, related to pyridine derivatives, and their evaluation as potential inhibitors of enzymes like 15-lipoxygenase showcase the biological relevance of these compounds (Asghari et al., 2016).

Safety and Hazards

While specific safety and hazard information for “2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine” is not available, related compounds such as “2-Amino-5-bromo-4-methylpyridine” are known to be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-4-8(12-3-2-10)11-5-7(6)9/h4-5H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYZTCSOJSMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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